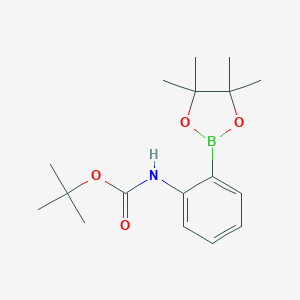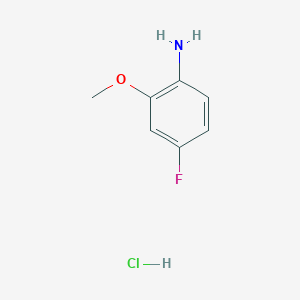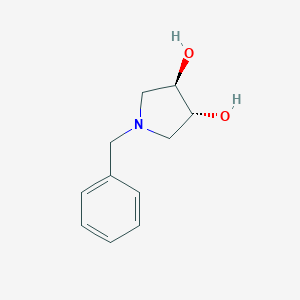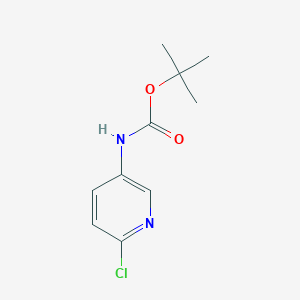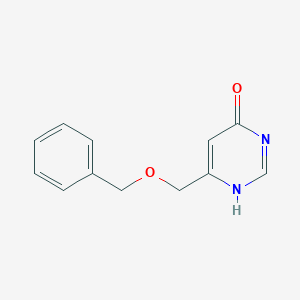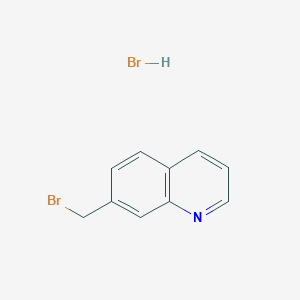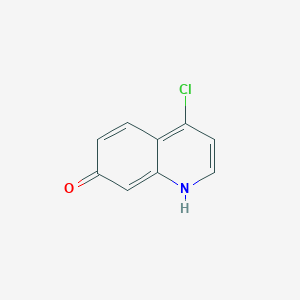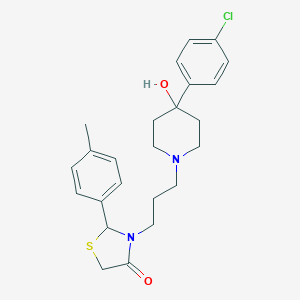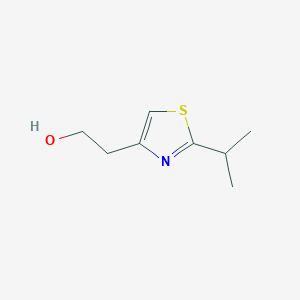
2-(2-Isopropylthiazol-4-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Isopropylthiazol-4-yl)ethanol, also known as IPTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPTE belongs to the class of thiazoles, which are heterocyclic organic compounds that contain a sulfur and nitrogen atom in a five-membered ring.
作用机制
The mechanism of action of 2-(2-Isopropylthiazol-4-yl)ethanol is not fully understood. However, it has been suggested that 2-(2-Isopropylthiazol-4-yl)ethanol exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. 2-(2-Isopropylthiazol-4-yl)ethanol has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer, by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. 2-(2-Isopropylthiazol-4-yl)ethanol has also been shown to inhibit the activation of MAPKs, which are involved in cell proliferation, differentiation, and survival. Moreover, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to activate the PI3K/Akt pathway, which is involved in cell survival and growth.
生化和生理效应
2-(2-Isopropylthiazol-4-yl)ethanol has been found to exert various biochemical and physiological effects in different cell types and tissues. It has been shown to reduce the production of reactive oxygen species and nitric oxide in activated macrophages, suggesting its anti-inflammatory properties. 2-(2-Isopropylthiazol-4-yl)ethanol has also been found to induce the expression of pro-apoptotic proteins, such as Bax and caspase-3, and inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and survivin, in cancer cells, indicating its anti-cancer properties. Additionally, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to increase the expression and activity of antioxidant enzymes, such as superoxide dismutase and catalase, in neurons, suggesting its neuroprotective properties.
实验室实验的优点和局限性
2-(2-Isopropylthiazol-4-yl)ethanol has several advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which allows for accurate and reproducible experimental results. 2-(2-Isopropylthiazol-4-yl)ethanol is also soluble in various solvents, including water, ethanol, and dimethyl sulfoxide, which makes it easy to use in different experimental setups. However, 2-(2-Isopropylthiazol-4-yl)ethanol has some limitations, including its relatively high cost and limited availability. Moreover, 2-(2-Isopropylthiazol-4-yl)ethanol has not been extensively studied in human clinical trials, which limits its translational potential.
未来方向
There are several future directions for research on 2-(2-Isopropylthiazol-4-yl)ethanol. One of the directions is to investigate its potential therapeutic properties in different disease models, including inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to elucidate its mechanism of action at the molecular level, including the identification of its target proteins and downstream signaling pathways. Moreover, future research could focus on the development of novel 2-(2-Isopropylthiazol-4-yl)ethanol analogs with improved pharmacokinetic and pharmacodynamic properties, as well as the optimization of its dosing regimen for clinical use.
合成方法
The synthesis method of 2-(2-Isopropylthiazol-4-yl)ethanol involves the reaction of 2-bromo-4-isopropylthiazole with sodium borohydride in the presence of ethanol. The reaction results in the formation of 2-(2-Isopropylthiazol-4-yl)ethanol as a white crystalline solid with a melting point of 133-135°C. The purity of 2-(2-Isopropylthiazol-4-yl)ethanol can be determined by high-performance liquid chromatography (HPLC) analysis.
科学研究应用
2-(2-Isopropylthiazol-4-yl)ethanol has been studied extensively for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various in vitro and in vivo models. 2-(2-Isopropylthiazol-4-yl)ethanol has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in activated macrophages. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 2-(2-Isopropylthiazol-4-yl)ethanol has been found to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease.
属性
CAS 编号 |
165315-93-5 |
|---|---|
产品名称 |
2-(2-Isopropylthiazol-4-yl)ethanol |
分子式 |
C8H13NOS |
分子量 |
171.26 g/mol |
IUPAC 名称 |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8-9-7(3-4-10)5-11-8/h5-6,10H,3-4H2,1-2H3 |
InChI 键 |
HHUALTPZKRYWKS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)CCO |
规范 SMILES |
CC(C)C1=NC(=CS1)CCO |
同义词 |
4-Thiazoleethanol,2-(1-methylethyl)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)
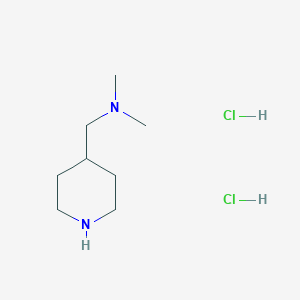
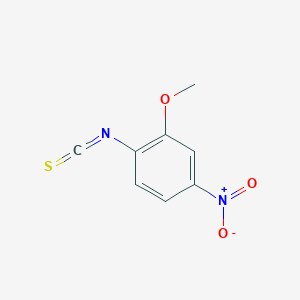
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)

